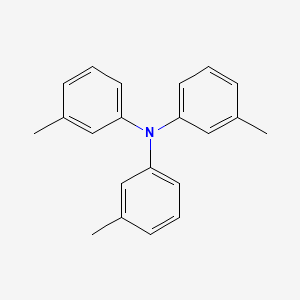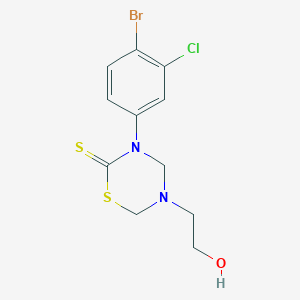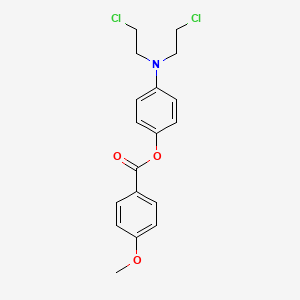![molecular formula C15H14O6P2 B14716333 2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) CAS No. 18476-18-1](/img/structure/B14716333.png)
2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) is a complex organic compound known for its unique structure and properties It is characterized by the presence of benzodioxaphosphole rings connected by a propane-1,3-diylbis(oxy) linker
Méthodes De Préparation
The synthesis of 2,2’-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The synthetic routes often require specific reagents and conditions to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
2,2’-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be explored for its potential biological activities and therapeutic applications. In industry, it can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which 2,2’-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) exerts its effects involves interactions with molecular targets and pathways. These interactions can lead to various outcomes, depending on the specific application and context. The detailed mechanism of action may involve binding to specific receptors or enzymes, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2,2’-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) stands out due to its unique structure and properties. Similar compounds include those with benzodioxaphosphole rings or propane-1,3-diylbis(oxy) linkers. the specific arrangement and connectivity of these components in 2,2’-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) confer distinct characteristics that make it valuable for various applications.
Propriétés
Numéro CAS |
18476-18-1 |
|---|---|
Formule moléculaire |
C15H14O6P2 |
Poids moléculaire |
352.21 g/mol |
Nom IUPAC |
2-[3-(1,3,2-benzodioxaphosphol-2-yloxy)propoxy]-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C15H14O6P2/c1-2-7-13-12(6-1)18-22(19-13)16-10-5-11-17-23-20-14-8-3-4-9-15(14)21-23/h1-4,6-9H,5,10-11H2 |
Clé InChI |
OFDDPSYNAIEYAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)OP(O2)OCCCOP3OC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



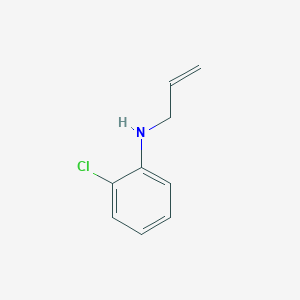


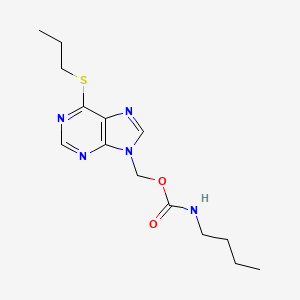

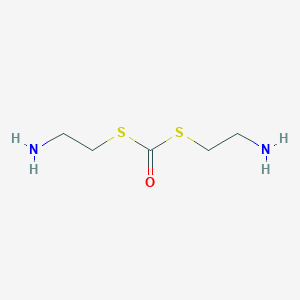
phosphanium chloride](/img/structure/B14716299.png)

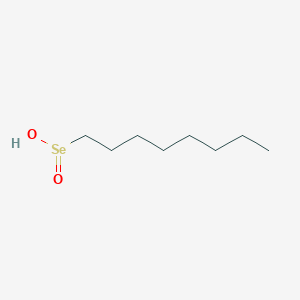
![2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one](/img/structure/B14716309.png)
